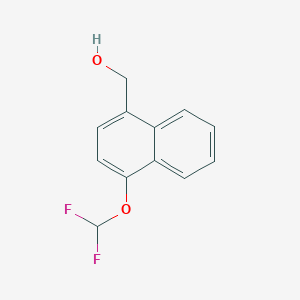

(4-(Difluoromethoxy)naphthalen-1-yl)methanol

Description

Significance of Naphthalene (B1677914) Derivatives in Chemical Synthesis

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), is a cornerstone of chemical synthesis. nih.govavantorsciences.com Composed of two fused benzene (B151609) rings, its planar structure is both aromatic and highly reactive, undergoing electrophilic aromatic substitution reactions such as nitration and halogenation more readily than benzene. nih.gov This reactivity makes naphthalene and its derivatives invaluable intermediates in a vast array of industrial and academic applications. nih.gov

Historically derived from coal tar, naphthalene is now a foundational material for producing critical chemicals like phthalic anhydride, a precursor to plasticizers and resins. nih.govnih.govchemrxiv.org Furthermore, its scaffold is integral to the synthesis of naphthols and naphthylamines, which are essential for creating a wide spectrum of azo dyes. chemrxiv.org In the realm of medicinal chemistry, the naphthalene core is a privileged structure found in numerous FDA-approved drugs, including the anti-inflammatory naproxen, the beta-blocker propranolol, and the antifungal terbinafine. nih.gov Its versatility allows it to serve as a building block for complex molecules with diverse biological activities, from anticancer to antimicrobial agents. nih.govchemicalbook.com

Role of Fluorinated Motifs, Specifically Difluoromethoxy Groups, in Modulating Chemical Reactivity and Synthetic Design

The introduction of fluorine-containing groups into organic molecules is a key strategy in modern drug discovery and materials science. drugbank.com Fluorinated motifs can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. drugbank.comrsc.org The difluoromethoxy group (-OCHF₂) is a particularly noteworthy fluorinated motif that has gained significant attention. chemicalbook.com

The -OCHF₂ group is considered a bioisostere of other functional groups like hydroxyl or thiol, but with unique characteristics. rsc.org It possesses "dynamic lipophilicity," meaning it can adjust its lipophilic character based on its chemical environment through simple bond rotation. chemicalbook.com This property is crucial for optimizing a drug candidate's ability to permeate cellular membranes. chemicalbook.com Moreover, the hydrogen atom in the difluoromethyl group can act as a hydrogen bond donor, enabling stronger and more specific interactions with protein binding pockets. chemicalbook.comrsc.org The presence of the strong carbon-fluorine bonds also enhances metabolic stability by blocking sites susceptible to oxidative metabolism, a critical factor in improving a drug's half-life. rsc.org

Overview of Research Trajectories for Complex Organofluorine Compounds

Given the profound impact of fluorine on molecular properties, the development of new methods for synthesizing organofluorine compounds is a major research trajectory. chemenu.comresearchgate.net While naturally occurring organofluorine compounds are exceedingly rare, their synthetic counterparts represent a rapidly growing class of pharmaceuticals and agrochemicals, with fluorinated drugs accounting for approximately 20% of all pharmaceuticals.

Contemporary research focuses on creating more efficient, selective, and scalable methods for introducing fluorine and fluoroalkyl groups into complex molecules. chemenu.com Advances in catalysis, including visible-light photoredox catalysis, have opened new pathways for forming C-F, O-CF₃, and O-CHF₂ bonds under mild conditions. chemicalbook.com A significant area of interest is "late-stage functionalization," where fluorine-containing motifs are installed at the final steps of a synthetic sequence. chemenu.com This approach allows for the rapid generation of diverse analogues of a lead compound for biological screening, accelerating the drug discovery process. The continued development of novel fluorinating reagents and catalytic systems is expected to further expand the toolkit available to chemists, making complex organofluorine compounds more accessible for a wide range of applications.

Contextualization of (4-(Difluoromethoxy)naphthalen-1-yl)methanol within Contemporary Organic Synthesis Research

This compound (CAS Number: 668275-85-2) emerges as a valuable building block at the intersection of naphthalene chemistry and organofluorine synthesis. This compound integrates the robust, planar naphthalene scaffold with the modulating effects of the difluoromethoxy group and a reactive hydroxymethyl (-CH₂OH) handle.

While specific, dedicated research on this particular molecule is not extensively documented in peer-reviewed literature, its structure suggests a clear role as a synthetic intermediate. The hydroxymethyl group is analogous to that in benzyl (B1604629) alcohol and can undergo a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, conversion to a halide for subsequent coupling reactions, or etherification.

The true value of this compound lies in the strategic placement of its functional groups. The difluoromethoxy group at the 4-position electronically influences the entire naphthalene ring system, modifying its reactivity in subsequent synthetic steps. Researchers can leverage this building block to construct more complex molecules that combine the known biological relevance of the naphthalene core with the enhanced pharmacokinetic properties imparted by the -OCHF₂ group. For instance, it could serve as a key starting material for novel drug candidates in oncology or infectious disease, where both the naphthalene scaffold and fluorine substitution have proven beneficial. Its availability from commercial suppliers facilitates its use in discovery chemistry programs without the need for de novo synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 668275-85-2 |

| Molecular Formula | C₁₂H₁₀F₂O₂ |

| Appearance | White to off-white crystalline solid |

| Melting Point | 176-179°C |

| Boiling Point | 368.9°C |

Table 2: Influence of the Difluoromethoxy (-OCHF₂) Group in Synthetic Design

| Feature | Description | Impact on Molecular Properties |

|---|---|---|

| Metabolic Stability | The high strength of the C-F bond makes the group resistant to metabolic degradation (e.g., oxidative cleavage). | Increases the in vivo half-life of drug candidates. |

| Lipophilicity | The -OCHF₂ group increases lipophilicity, aiding in the penetration of biological membranes. | Can enhance bioavailability and cell permeability. |

| Hydrogen Bonding | The hydrogen atom can act as a weak hydrogen bond donor. | Provides an additional point of interaction for binding to biological targets like enzymes and receptors. |

| Conformational Effects | The group can influence the preferred conformation of the molecule. | Can lock the molecule into a bioactive conformation, improving potency. |

Structure

3D Structure

Properties

IUPAC Name |

[4-(difluoromethoxy)naphthalen-1-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2O2/c13-12(14)16-11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-6,12,15H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDUUONSOCEYDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Difluoromethoxy Naphthalen 1 Yl Methanol and Analogues

Retrosynthetic Approaches to the Difluoromethoxy-Naphthalene Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. semanticscholar.org This process involves breaking bonds and converting functional groups to reveal potential synthetic pathways.

Disconnection Strategies for the Hydroxymethyl Group

A primary retrosynthetic disconnection for (4-(Difluoromethoxy)naphthalen-1-yl)methanol involves the hydroxymethyl group at the C1 position of the naphthalene (B1677914) ring. This group can be retrosynthetically derived from the reduction of a corresponding aldehyde or a carboxylic acid (or its ester derivative).

From an Aldehyde: The target alcohol can be seen as the reduction product of 4-(difluoromethoxy)-1-naphthaldehyde. This disconnection is synthetically viable as the reduction of aldehydes to primary alcohols is a standard and high-yielding transformation, often accomplished with mild reducing agents like sodium borohydride.

From a Carboxylic Acid or Ester: Alternatively, the hydroxymethyl group can be obtained from the reduction of 4-(difluoromethoxy)-1-naphthoic acid or its corresponding ester. This typically requires a stronger reducing agent, such as lithium aluminum hydride.

This leads to the identification of 4-(difluoromethoxy)-1-naphthaldehyde and 4-(difluoromethoxy)-1-naphthoic acid as key intermediates in the synthesis of the target molecule.

Strategies for Incorporating the Difluoromethoxy Moiety

The next critical disconnection involves the difluoromethoxy group at the C4 position. This ether linkage can be retrosynthetically cleaved to reveal a hydroxyl group, pointing to a 4-hydroxynaphthalene derivative as a crucial precursor. The difluoromethoxy group is typically installed via the reaction of a phenol (B47542) with a difluorocarbene source.

Therefore, key precursors for this step would be 4-hydroxy-1-naphthaldehyde or 4-hydroxy-1-naphthoic acid. This strategy is advantageous as it allows for the late-stage introduction of the fluorine-containing moiety.

Naphthalene Core Construction Methods

The fundamental building block is the substituted naphthalene core. For a molecule like this compound, two general approaches can be considered for the construction of this core:

Functionalization of a Pre-formed Naphthalene Ring: A more direct approach starts with a readily available naphthalene derivative, such as 1-naphthol. wikipedia.org The required functional groups (hydroxyl and a carbon-based substituent at C1) can then be introduced through electrophilic substitution reactions. The 4-position of 1-naphthol is susceptible to electrophilic attack, making it a suitable starting point for introducing the necessary functionalities. wikipedia.org

Annulation Strategies: More complex methods involve the construction of the naphthalene ring system from simpler acyclic or monocyclic precursors. These methods, while versatile, are often more step-intensive. For the specific substitution pattern required, functionalization of a pre-existing naphthalene core is generally more efficient.

Forward Synthesis Pathways to this compound

Based on the retrosynthetic analysis, a plausible forward synthesis would commence with a 4-hydroxy-1-substituted naphthalene, proceed with the introduction of the difluoromethoxy group, and conclude with the formation of the hydroxymethyl group.

A likely synthetic route begins with the carboxylation or formylation of 1-naphthol to introduce a functional group at the C1 position, followed by difluoromethylation of the hydroxyl group at C4, and finally, reduction of the C1 substituent to a hydroxymethyl group.

Introduction of the Difluoromethoxy Group via Difluoromethylation Reactions

The key step in the synthesis is the O-difluoromethylation of a phenolic hydroxyl group. This is most commonly achieved using difluorocarbene (:CF2), a reactive intermediate. cas.cn

Difluorocarbene can be generated in situ from a variety of precursors. The choice of reagent can depend on factors such as scale, substrate tolerance, and reaction conditions. The general mechanism involves the generation of difluorocarbene, which is then trapped by the phenoxide ion of the starting material. cas.cn

Several classes of reagents are effective for generating difluorocarbene for the O-difluoromethylation of phenols and related compounds:

Difluoromethylene Phosphobetaine (PDFA): Ph3P+CF2CO2− can generate difluorocarbene through decarboxylation under neutral conditions, making it a mild and operationally simple reagent. rsc.orgsemanticscholar.org This method avoids the need for a strong base.

Chlorodifluoroacetates: Sodium chlorodifluoroacetate (ClCF2CO2Na) is a commercially available reagent that generates difluorocarbene upon heating. cas.cn This method is effective but may require elevated temperatures.

Other Precursors: A range of other reagents can serve as difluorocarbene sources, including those that are silicon-based, zinc-based, phosphorus-based, and sulfur-based. nih.gov For example, diethyl(bromodifluoromethyl)phosphonate can be used to generate difluorocarbene under basic conditions. nih.gov

The following table summarizes various difluorocarbene precursors used for O-difluoromethylation reactions.

| Precursor | Reagent/Conditions | Substrate Type | Product | Yield (%) |

| Ph3P+CF2CO2− (PDFA) | p-xylene, 90 °C | Aromatic carboxylic acids, Phenols | Aryl difluoromethyl ethers | Moderate to Good |

| ClCF2CO2Na | Heat | Phenols | Aryl difluoromethyl ethers | Good |

| Fluoroform (CHF3) | KOH, water/dioxane or water/acetonitrile | Phenols, Thiophenols | Aryl difluoromethyl ethers, Aryl difluoromethyl thioethers | Moderate to Good |

| Diethyl(bromodifluoromethyl)phosphonate | Base | Phenols, Thiophenols | Aryl difluoromethyl ethers, Aryl difluoromethyl thioethers | Not specified |

The yields are general and can vary depending on the specific substrate and reaction conditions.

A plausible synthesis of this compound would therefore involve the following steps:

Carboxylation of 1-naphthol: Reaction of 1-naphthol with carbon dioxide under appropriate conditions can yield 4-hydroxy-1-naphthoic acid. researchgate.net

O-Difluoromethylation: The resulting 4-hydroxy-1-naphthoic acid (or its ester) would then be treated with a difluorocarbene precursor, such as sodium chlorodifluoroacetate, to yield 4-(difluoromethoxy)-1-naphthoic acid.

Reduction: The final step would be the reduction of the carboxylic acid group to a hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride to afford the target compound, this compound.

Alternatively, starting with 4-hydroxy-1-naphthaldehyde, the sequence would be O-difluoromethylation followed by reduction of the aldehyde. scbt.com

Transition Metal-Catalyzed Difluoromethylation (e.g., Copper, Palladium, Iron)

Transition metal catalysis offers powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of the difluoromethyl group to aromatic systems. cas.cn Catalysts based on copper, palladium, and iron are prominent in these transformations, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions. researchgate.net

Copper-Catalyzed Difluoromethylation: Copper-mediated reactions are widely used for the difluoromethylation of aryl iodides and bromides. These reactions often employ a difluoromethyl source like (difluoromethyl)trimethylsilane (TMSCF2H) in the presence of a copper(I) salt, such as CuI. The process is believed to involve the formation of a copper-difluoromethyl intermediate that then participates in a cross-coupling cycle.

Palladium-Catalyzed Difluoromethylation: Palladium catalysis is a cornerstone of modern cross-coupling chemistry. For difluoromethylation, palladium catalysts are effective in coupling aryl halides or triflates with various difluoromethylating agents. acs.org For instance, palladium complexes can catalyze Negishi-type cross-coupling reactions using (difluoromethyl)zinc reagents. cas.cn More recent advancements include decarbonylative difluoromethylation, where aroyl chlorides are converted to difluoromethylarenes, providing an alternative pathway from carboxylic acid derivatives. rsc.org

Iron-Catalyzed Difluoromethylation: Iron, being an earth-abundant and less toxic metal, presents an attractive alternative to palladium and copper. Iron-catalyzed difluoromethylation reactions often proceed via radical pathways, where an iron catalyst initiates the formation of a difluoromethyl radical from a suitable precursor.

| Catalyst System | Substrate Type | Difluoromethylating Agent | Key Features |

| CuI / Ligand | Aryl Iodides, Aryl Bromides | TMSCF2H | Good functional group tolerance; stoichiometric or catalytic use of copper. |

| Pd(OAc)2 / XPhos | Aryl Halides, Triflates | (TMEDA)2Zn(CF2H)2 | Broad substrate scope including heteroaromatics; high efficiency. cas.cn |

| Pd Catalyst | Aroyl Chlorides | (DMPU)2Zn(CF2H)2 | Decarbonylative pathway from carboxylic acid derivatives. rsc.org |

| FeCl2 | Aryl Halides | CF2HSO2Na | Utilizes inexpensive and abundant iron catalyst; often involves radical intermediates. |

Radical Difluoromethylation Protocols

Radical difluoromethylation has emerged as a powerful strategy for C-H functionalization and for the derivatization of various organic compounds under mild conditions. researchgate.net These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which is then trapped by an aromatic substrate. rsc.org

A variety of reagents have been developed to serve as precursors to the •CF2H radical. These include sulfone-based reagents (e.g., PhSO2CF2H), phosphonium salts, and bromodifluoromethyl-containing compounds. nih.govrsc.org The initiation of radical formation can be achieved through several methods:

Photoredox Catalysis: Visible-light photoredox catalysis is a particularly mild and effective method for generating difluoromethyl radicals. mdpi.com A photocatalyst, upon absorbing light, can engage in a single-electron transfer (SET) process with a radical precursor to generate the •CF2H radical. mdpi.com

Thermal Initiation: Some radical precursors can be decomposed thermally, often in the presence of a radical initiator like AIBN or benzoyl peroxide.

Redox-Initiated Reactions: Redox reactions, for example using transition metals or other redox-active species, can also initiate the formation of the required radical species.

These radical reactions are advantageous for their high functional group tolerance and their applicability to late-stage functionalization, where a difluoromethyl group is introduced at a late step in a complex synthesis. rsc.org

| Radical Precursor | Initiation Method | Substrate Type | Key Features |

| PhSO2CF2H | Visible Light Photocatalysis | (Hetero)arenes | Metal-free and redox-neutral conditions. nih.govrsc.org |

| BrCF2P(O)(OEt)2 | Photoredox Catalysis | Alkenes, Arenes | Forms a phosphonate-containing product. mdpi.com |

| (Bromodifluoromethyl)phosphonium bromide | Transition Metal Catalysis | Alkenes | Precursor for difluoromethylation/cyclization cascades. cas.cn |

| Zn(SO2CF2H)2 | UV Irradiation | Heteroarenes | Direct C-H difluoromethylation of electron-deficient heterocycles. |

Stereoselective Difluoromethylation Strategies

The introduction of a difluoromethyl group can create a new stereocenter, and controlling the stereochemistry of this process is a significant challenge in synthetic chemistry. Stereoselective difluoromethylation strategies are crucial for the synthesis of chiral, biologically active molecules where the CF2H group is part of a stereogenic center. nih.gov

Most strategies focus on the asymmetric addition of a difluoromethyl nucleophile or radical to a prochiral electrophile, such as an imine or a carbonyl compound. mdpi.comnih.govsemanticscholar.org

Reagent-Controlled Stereoselection: This approach utilizes a chiral difluoromethylating reagent. For example, chiral sulfoximines bearing a difluoromethyl group can add to ketimines with high diastereoselectivity, which can then be cleaved to yield enantiomerically enriched α-difluoromethyl amines. mdpi.comnih.govsemanticscholar.org

Catalyst-Controlled Stereoselection: In this strategy, a chiral transition metal catalyst coordinates to either the substrate or the reagent to control the facial selectivity of the addition. Nickel-catalyzed decarboxylative difluoromethylation is one such method, converting alkyl carboxylic acids into difluoromethylated products with high enantioselectivity. nih.gov

While these methods are typically applied to the formation of C(sp³)–CF2H bonds and may not be directly applicable to the functionalization of an aromatic naphthalene ring, they are essential for synthesizing analogues with chiral centers in side chains. nih.gov

| Strategy | Chiral Source | Substrate Example | Product Type |

| Reagent-Controlled | Chiral Sulfoximine | Ketimines | Chiral α-Difluoromethylamines nih.govsemanticscholar.org |

| Catalyst-Controlled | Chiral Ligand / Ni Catalyst | Alkyl Carboxylic Acids | Chiral Difluoromethyl Alkanes nih.gov |

| Asymmetric Transfer | Chiral Catalyst | Styrenes | Chiral Difluoromethylated Amino Acids |

Functionalization of the Naphthalene Core

The synthesis of this compound also requires precise control over the substitution pattern on the naphthalene ring. This involves regioselectively installing the difluoromethoxy group at the C4 position and the hydroxymethyl group at the C1 position.

Regioselective Aromatic Functionalization

Naphthalene is a bicyclic aromatic hydrocarbon with two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The α-positions are generally more reactive in electrophilic aromatic substitution due to the greater stability of the resulting carbocation intermediate. However, achieving specific substitution patterns, especially in polysubstituted naphthalenes, often requires more sophisticated strategies. researchgate.net

Directed C-H activation has become a powerful tool for regioselective functionalization. nih.govresearchgate.net In this approach, a directing group already present on the naphthalene ring coordinates to a metal catalyst, guiding the functionalization to a specific ortho-position. For the target molecule, one could envision a scenario where a directing group at the 1-position directs functionalization to the 8-position (peri) or a group at the 3-position directs to the 4-position. Ruthenium-catalyzed remote C-H functionalization has also been developed for naphthalenes, allowing for the introduction of functional groups at positions distant from the initial directing group. rsc.org

Strategies for Introducing the Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) is a common functional group that can be introduced onto an aromatic ring through several reliable methods. For the synthesis of naphthalen-1-ylmethanol derivatives, the most common strategies involve the reduction of a carbonyl group at the 1-position. nih.gov

Reduction of a Carboxylic Acid: A carboxyl group at the 1-position of the naphthalene ring can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes (e.g., BH3•THF) are typically required for this transformation. chemicalbook.com

Reduction of an Aldehyde: If a formyl group (aldehyde) is present at the 1-position (e.g., 1-naphthaldehyde), it can be readily reduced to the corresponding hydroxymethyl group using milder reducing agents such as sodium borohydride (NaBH4).

Grignard Reaction: The reaction of a Grignard reagent with formaldehyde (B43269) can also be used, although this is less common for direct introduction onto an aromatic ring compared to the reduction methods. nih.gov

| Precursor Functional Group | Reducing Agent | Typical Conditions |

| 1-Naphthoic Acid | Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF or Et2O, followed by aqueous workup. |

| 1-Naphthoic Acid | Borane-THF Complex (BH3•THF) | Anhydrous THF, room temperature. chemicalbook.com |

| 1-Naphthaldehyde | Sodium Borohydride (NaBH4) | Methanol (B129727) or Ethanol, 0 °C to room temperature. |

Derivatization of Precursors and Intermediates (e.g., Acyl Chloride Formation)

In multi-step syntheses, it is often necessary to convert one functional group into another to facilitate a subsequent reaction. The conversion of a carboxylic acid to an acyl chloride is a common and important derivatization. An acyl chloride is significantly more reactive than the corresponding carboxylic acid and serves as a versatile intermediate.

For example, a 1-naphthoic acid precursor might be converted to 1-naphthoyl chloride to enable:

Friedel-Crafts Acylation: To form a new C-C bond with another aromatic ring.

Ester or Amide Formation: For rapid and high-yielding reactions with alcohols or amines.

Decarbonylative Cross-Coupling: As seen in some modern palladium-catalyzed reactions, aroyl chlorides can serve as precursors for the introduction of other functional groups, such as the difluoromethyl group. rsc.org

The conversion of a carboxylic acid to an acyl chloride is typically achieved using reagents like thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).

Total Synthesis Approaches for Complex Difluoromethoxy Naphthalene Architectures

The total synthesis of complex molecules containing a difluoromethoxy naphthalene core requires a strategic combination of ring-formation methodologies and precise functional group installations. While a specific total synthesis of a complex natural product containing the this compound unit is not prominently documented, established principles of organic synthesis allow for the outlining of viable retrosynthetic approaches.

A plausible strategy would involve the initial construction of a substituted naphthalene ring system, followed by the introduction of the difluoromethoxy group and subsequent modification to yield the final complex architecture. Key considerations in such a synthesis include:

Naphthalene Core Construction : Methods for building the naphthalene skeleton are numerous and include annulation reactions, Diels-Alder cycloadditions, and transition-metal-catalyzed couplings. The choice of method would depend on the desired substitution pattern of the final target molecule.

Introduction of the Difluoromethoxy Group : This critical step is often achieved by the difluoromethylation of a precursor alcohol or phenol. For the synthesis of a 4-(difluoromethoxy)naphthalene derivative, a common precursor would be the corresponding 4-hydroxynaphthalene (naphthol). The reaction of the naphthol with a difluorocarbene source, often generated from reagents like chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate under basic conditions, installs the OCF₂H group.

Functionalization : Once the core is established, further functionalization can build complexity. For instance, the synthesis of this compound could proceed from 4-(difluoromethoxy)naphthalene-1-carboxylic acid, which is then reduced to the primary alcohol. This transformation is commonly achieved using reducing agents like borane-tetrahydrofuran complex (BH₃·THF). chemicalbook.com

Reactivity and Transformation Pathways of 4 Difluoromethoxy Naphthalen 1 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group, being a primary benzylic alcohol, is susceptible to a variety of transformations common to this class of compounds, including oxidation, reduction, and substitution-type reactions like esterification and etherification.

Oxidation Reactions

The primary alcohol moiety of (4-(Difluoromethoxy)naphthalen-1-yl)methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. rsc.orgresearchgate.net

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in dichloromethane (DCM) are effective for this transformation, preventing over-oxidation to the carboxylic acid. organic-chemistry.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this include potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid), or a two-step procedure involving an initial mild oxidation to the aldehyde followed by a subsequent oxidation with sodium chlorite (NaClO₂), known as the Lindgren oxidation. rsc.orgdntb.gov.ua

| Starting Material | Reagent(s) | Expected Product | Product Class |

|---|---|---|---|

| This compound | PCC or PDC in DCM | 4-(Difluoromethoxy)naphthalene-1-carbaldehyde | Aldehyde |

| KMnO₄ or CrO₃/H₂SO₄ | 4-(Difluoromethoxy)naphthalene-1-carboxylic acid | Carboxylic Acid |

Reduction Reactions to Alkane or Other Derivatives

The complete removal of the hydroxymethyl group, a deoxygenation reaction, converts the starting alcohol into the corresponding methylnaphthalene derivative. This transformation is characteristic of benzylic alcohols, which are activated towards reduction due to the stability of the potential benzylic carbocation intermediate. nih.govnih.gov

One common method involves a two-step process:

Conversion to a Better Leaving Group: The hydroxyl group is first converted into a better leaving group, such as a tosylate, by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine.

Reductive Cleavage: The resulting tosylate is then reduced using a strong hydride reagent like lithium aluminum hydride (LiAlH₄).

Alternatively, direct reduction of benzylic alcohols to the corresponding alkanes can be achieved using hydriodic acid (HI) with red phosphorus or through catalytic hydrogenolysis (H₂ gas with a palladium-on-carbon catalyst, Pd/C). researchgate.netechemi.com

| Starting Material | Reagent(s) | Expected Product | Product Class |

|---|---|---|---|

| This compound | 1. TsCl, Pyridine 2. LiAlH₄ | 1-(Difluoromethoxy)-4-methylnaphthalene | Alkane Derivative |

| H₂, Pd/C |

Condensation Reactions with Carbonyl Compounds

The term "condensation reaction" for an alcohol with a carbonyl compound typically refers to the formation of acetals or ketals under acidic conditions. The alcohol acts as a nucleophile, adding to the protonated carbonyl group of an aldehyde or ketone.

The reaction proceeds in two stages:

Hemiacetal/Hemiketal Formation: The alcohol adds to the carbonyl carbon to form a hemiacetal (from an aldehyde) or a hemiketal (from a ketone).

Acetal/Ketal Formation: In the presence of excess alcohol and an acid catalyst, the hydroxyl group of the hemiacetal/hemiketal is protonated and eliminated as water, followed by the attack of a second molecule of the alcohol to form a stable acetal or ketal.

Because this reaction requires two equivalents of the alcohol per mole of carbonyl compound, a mixed condensation involving this compound and a simple aldehyde like benzaldehyde would yield a mixed acetal.

| Reactant 1 | Reactant 2 | Conditions | Expected Product | Product Class |

|---|---|---|---|---|

| This compound (2 eq.) | Benzaldehyde (1 eq.) | Acid Catalyst (e.g., H₂SO₄, TsOH) | 1,1'-(Phenylmethylene)bis(oxy)bis(methylene)bis(4-(difluoromethoxy)naphthalene) | Acetal |

Esterification and Etherification Reactions

The nucleophilic character of the hydroxyl group allows it to readily participate in esterification and etherification reactions.

Fischer Esterification: This is the acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, either the alcohol or the carboxylic acid is used in excess, or the water byproduct is removed as it forms. organic-chemistry.orgchemistrysteps.com For benzylic alcohols, care must be taken with the amount of strong acid catalyst to avoid side reactions like polymerization. sciencemadness.org

| Reactant 1 | Reactant 2 | Conditions | Expected Product | Product Class |

|---|---|---|---|---|

| This compound | Acetic Acid | H₂SO₄ (cat.), Heat | (4-(Difluoromethoxy)naphthalen-1-yl)methyl acetate | Ester |

Williamson Ether Synthesis: This method is used to form ethers by reacting an alkoxide with a primary alkyl halide via an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com The process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium alkoxide. This potent nucleophile then displaces a halide from an alkyl halide (e.g., methyl iodide) to form the ether. jk-sci.comorganic-synthesis.com

| Starting Material | Reagent(s) | Expected Product | Product Class |

|---|---|---|---|

| This compound | 1. NaH 2. CH₃I | 1-(Difluoromethoxy)-4-(methoxymethyl)naphthalene | Ether |

Reactivity of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF₂H) is known for its high metabolic stability, which stems from the strength of the carbon-fluorine bonds. rsc.org This stability generally renders the group resistant to many chemical transformations.

Nucleophilic Substitution Reactions at the Difluoromethoxy Group

Direct nucleophilic substitution at the difluoromethyl carbon of the Ar-OCF₂H moiety is generally considered not feasible under standard nucleophilic substitution conditions. The presence of two highly electronegative fluorine atoms and an adjacent oxygen atom significantly deactivates the carbon atom towards nucleophilic attack. Furthermore, fluoride is a poor leaving group. The chemical literature extensively covers methods for the synthesis and installation of difluoromethoxy groups onto aromatic rings, but not their removal via nucleophilic displacement. nih.govresearchgate.net

The primary reactivity associated with related Ar-CF₂H groups involves the deprotonation of the hydrogen atom with a strong base to form a nucleophilic carbanion, which can then react with electrophiles. cornell.eduacs.org However, in the case of the difluoromethoxy group (Ar-OCF₂H), the presence of the adjacent oxygen atom alters the electronic properties, and this pathway is not a characteristic reaction. Therefore, the difluoromethoxy group in this compound is expected to be inert to nucleophilic substitution reactions.

Stability and Reactivity under Diverse Reaction Conditions

The stability of this compound is contingent on the specific reaction environment. The naphthalene (B1677914) ring itself is thermally stable but can be degraded under strong oxidizing conditions. The difluoromethoxy group is generally robust and chemically inert under many conditions due to the strength of the carbon-fluorine bonds.

The primary site of reactivity under milder conditions is the benzylic hydroxymethyl group. chemistrysteps.com

Acidic Conditions: In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (water). This can facilitate nucleophilic substitution reactions at the benzylic carbon or elimination to form a conjugated alkene. mdpi.com The resulting benzylic carbocation is stabilized by resonance with the naphthalene ring system, enhancing its formation.

Basic Conditions: The compound is relatively stable under basic conditions, although a strong base could deprotonate the hydroxyl group.

Oxidative Conditions: The benzylic alcohol is susceptible to oxidation. chemistrysteps.com Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize the hydroxymethyl group to a carboxylic acid, yielding 4-(difluoromethoxy)naphthalene-1-carboxylic acid. Milder oxidizing agents could potentially yield the corresponding aldehyde, 4-(difluoromethoxy)naphthaldehyde. patsnap.com Upon exposure to air over time, benzylic alcohols can slowly oxidize to the corresponding aldehyde and then to benzoic acid. nih.gov

Reductive Conditions: The hydroxymethyl group is already in a reduced state. The aromatic system can be reduced under specific conditions (e.g., Birch reduction), but this typically requires harsh conditions that may affect the other functional groups.

Influence on Aromatic Substitution

The two substituents on the naphthalene ring have opposing electronic effects, which collectively influence the molecule's susceptibility to aromatic substitution. chemistrytalk.orgleah4sci.com

Difluoromethoxy Group (-OCHF2): This group acts as a moderate electron-withdrawing group primarily through a strong negative inductive effect (-I) caused by the highly electronegative fluorine atoms. This effect deactivates the naphthalene ring system towards electrophilic aromatic substitution (EAS) by reducing its electron density. wikipedia.org Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (NAS). wikipedia.orgmasterorganicchemistry.com

Hydroxymethyl Group (-CH2OH): This group is considered a weak activating group. It donates electron density to the ring through hyperconjugation and a weak positive inductive effect (+I), thus activating the ring for EAS. libretexts.org

Reactions of the Naphthalene Aromatic System

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the intermediate for α-attack is better stabilized by resonance, with more resonance structures that preserve one intact benzene (B151609) ring. wordpress.comlibretexts.org In this compound, positions 1 and 4 are blocked.

The directing effects of the existing substituents determine the regioselectivity of further substitution:

The -CH2OH group at C1 is an ortho, para-director. libretexts.org It directs incoming electrophiles to positions 2 and 8 (ortho) and position 5 (para).

The -OCHF2 group at C4 is a deactivating group but is also considered an ortho, para-director due to the potential for lone pair donation from the oxygen atom, though this effect is significantly diminished by the fluorine atoms. It would direct to positions 3 and 5.

Considering these combined effects, substitution is strongly directed to the unsubstituted ring. The most probable site for electrophilic attack is the C5 position . This position is an α-position, it is para to the weakly activating -CH2OH group, and it is para to the -OCHF2 group. The C8 position (ortho to -CH2OH) is another possibility but may be sterically hindered. Substitution on the same ring, at C2 or C3, is less likely due to deactivation by the adjacent electron-withdrawing -OCHF2 group.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-(difluoromethoxy)naphthalen-1-yl)methanol | Substitution at the activated C5 position (α-position, para to -CH₂OH). |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-(difluoromethoxy)naphthalen-1-yl)methanol | Substitution at the most electron-rich α-position (C5). |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-(difluoromethoxy)naphthalen-1-yl)methanol | Acylation favors the most activated position (C5), avoiding deactivated ring. |

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (SNAr) on naphthalene rings is generally difficult and requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com The difluoromethoxy group is moderately electron-withdrawing, which may not be sufficient to activate the ring for SNAr with common nucleophiles unless a good leaving group (like a halide) is present at an activated position.

If a derivative, such as 5-chloro-4-(difluoromethoxy)naphthalen-1-yl)methanol, were used, nucleophilic attack would be plausible. The electron-withdrawing -OCHF2 group would help stabilize the negative charge developed during the formation of the Meisenheimer complex, facilitating the displacement of the chloride by a nucleophile.

Cycloaddition Reactions

The naphthalene ring system can participate in cycloaddition reactions, though this requires overcoming the significant aromatic stabilization energy. acs.org Photochemical conditions are often employed to achieve these transformations.

[4+2] Cycloaddition: Naphthalene derivatives can undergo dearomative [4+2] cycloadditions with alkenes under visible-light photocatalysis. acs.org This process converts the flat aromatic system into a more complex, three-dimensional bridged polycyclic structure. The electronic nature of the substituents can influence the triplet energy of the naphthalene ring, affecting the efficiency of the photochemical energy transfer required for the reaction.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are also known for naphthalene derivatives, particularly those bearing an acrylic acid moiety, leading to the formation of cyclobutane structures. rsc.orgrsc.org

For this compound, it is conceivable that it could undergo such cycloadditions across the C5-C8 positions of the unsubstituted ring when subjected to appropriate photochemical conditions in the presence of a suitable reaction partner.

Radical Reactions and Pathways

The molecule possesses sites susceptible to radical reactions.

Benzylic Position: The C-H bonds of the hydroxymethyl group are at a benzylic position. This position is particularly susceptible to radical abstraction because the resulting benzylic radical is highly stabilized by resonance delocalization across the naphthalene ring system. chemistry.coachlibretexts.org For example, treatment with reagents like N-bromosuccinimide (NBS) under radical initiation could lead to the formation of 1-(bromomethyl)-4-(difluoromethoxy)naphthalene. libretexts.org

Aromatic C-H Difluoromethylation: While the molecule already contains a difluoromethoxy group, radical C-H difluoromethylation is a known pathway for functionalizing aromatic rings. rsc.org Reactions like the Minisci reaction, which involves the generation of a difluoromethyl radical, could potentially lead to substitution at electron-deficient positions of the naphthalene ring, although this is less common than substitution on heteroaromatics.

No Rearrangement Reactions Documented for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific studies detailing the rearrangement reactions of This compound have been identified. The current body of research does not provide specific examples or detailed findings regarding transformations involving either the naphthalene core or the difluoromethoxy fragment of this particular compound.

While the field of organic chemistry extensively covers a wide array of rearrangement reactions for various aromatic and naphthalene-containing structures, research specifically elucidating these pathways for this compound is not present in the reviewed literature. General principles of organic synthesis suggest potential rearrangement pathways for related structures, such as acid-catalyzed rearrangements of benzylic alcohols or transformations of substituted naphthalenes under thermal or catalytic conditions. However, in the absence of direct experimental evidence for the title compound, any discussion of its rearrangement reactions would be purely speculative.

Therefore, the requested section on the reactivity and transformation pathways focusing on rearrangement reactions cannot be provided with the required scientific accuracy and detail. Further experimental investigation would be necessary to characterize the behavior of this compound under conditions that typically promote molecular rearrangements.

Mechanistic Investigations of Reactions Involving 4 Difluoromethoxy Naphthalen 1 Yl Methanol

Elucidation of Reaction Intermediates

The study of reaction intermediates is crucial for understanding the step-by-step process of a chemical transformation. For reactions involving alcohols like (4-(Difluoromethoxy)naphthalen-1-yl)methanol, potential intermediates could include carbocations, radicals, or metal-alkoxide complexes, depending on the reaction conditions. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are commonly used to detect and characterize these transient species. For instance, in an acid-catalyzed dehydration, the formation of a stabilized benzylic carbocation would be a key intermediate.

Transition State Analysis and Energy Landscapes

Computational chemistry plays a pivotal role in analyzing transition states and mapping out the energy landscapes of reactions. Density functional theory (DFT) and other quantum mechanical methods are used to calculate the geometries and energies of reactants, transition states, intermediates, and products. This information provides a detailed picture of the reaction pathway and helps to determine the rate-limiting step. For a hypothetical reaction of this compound, computational studies could predict the activation energies for different possible mechanisms, thereby suggesting the most likely pathway.

Isotope Labeling Studies to Probe Reaction Pathways

Isotope labeling is a powerful technique for tracing the fate of atoms during a reaction. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), carbon-12 with carbon-13), researchers can follow the labeled atom's position in the products. This can provide definitive evidence for or against a proposed mechanism. For example, in an oxidation reaction of this compound, labeling the carbinol hydrogen with deuterium could help determine if the C-H bond is broken in the rate-determining step.

Solvent Effects and Catalysis in Reaction Mechanisms

The choice of solvent can significantly influence the rate and outcome of a reaction. Solvents can affect the stability of reactants, intermediates, and transition states through various interactions such as polarity, hydrogen bonding, and coordinating ability. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. Investigating the effect of different solvents and catalysts on reactions of this compound would be crucial for optimizing reaction conditions and understanding the underlying mechanism. For example, polar protic solvents might favor reactions that proceed through ionic intermediates.

While the specific application of these investigative methods to this compound is not found in the available literature, they represent the standard approaches used to elucidate reaction mechanisms in modern organic chemistry. Future research on this compound would likely employ these techniques to build a comprehensive understanding of its chemical behavior.

Theoretical and Computational Studies of 4 Difluoromethoxy Naphthalen 1 Yl Methanol

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of (4-(Difluoromethoxy)naphthalen-1-yl)methanol is fundamentally derived from its naphthalene (B1677914) core, a π-conjugated aromatic system. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze how the substituents—a difluoromethoxy group (-OCF₂H) and a methanol (B129727) group (-CH₂OH)—perturb the electronic distribution of the naphthalene ring.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's electronic behavior. For a typical naphthalene system, the HOMO and LUMO are delocalized π-orbitals spread across the aromatic rings. researchgate.net In this compound, the electron-donating nature of the ether oxygen and the hydroxyl group, combined with the electron-withdrawing effect of the fluorine atoms, is expected to modulate the energies and spatial distribution of these orbitals.

The HOMO is anticipated to be concentrated primarily on the naphthalene ring, with some contribution from the oxygen atom of the methoxy (B1213986) group, indicating this region as the most probable site for electrophilic attack. Conversely, the LUMO is also expected to be located over the aromatic system, representing the most likely region to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, providing insight into the molecule's kinetic stability and electronic excitation properties. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (Arbitrary Units) | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

Quantum Chemical Calculations of Molecular Interactions

The difluoromethyl group (CHF₂) has gained significant attention for its role as a "lipophilic hydrogen bond donor". jst.go.jpalfa-chemistry.com Unlike the highly electronegative trifluoromethyl group, the hydrogen atom in the CHF₂ group is sufficiently acidic to participate in hydrogen bonding. h1.co Computational studies on various ArOCF₂H compounds have demonstrated this hydrogen bond acidity. alfa-chemistry.com

In this compound, two primary sites for hydrogen bonding exist:

The Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom's lone pairs). nih.gov

The Difluoromethyl Group (-CHF₂): The hydrogen atom of this group can act as a weak hydrogen bond donor. nih.gov

Quantum chemical calculations can model these interactions, determining their geometries and energetic contributions. The strength of the C-H···O/N interaction involving the difluoromethyl group is weaker than a conventional O-H···O hydrogen bond but can be a crucial factor in molecular recognition and crystal packing. jst.go.jpacs.org

Beyond hydrogen bonding, the molecule's interactions are governed by van der Waals forces and electrostatic interactions. The large, planar naphthalene surface facilitates significant π-π stacking interactions, a form of van der Waals force, which often dictates the assembly of aromatic molecules in the solid state. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in crystal structures. researchgate.net

Electrostatic potential (MEP) maps provide a visual representation of the charge distribution across the molecule. These maps can identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding electrostatic interactions. For this compound, negative potential is expected around the oxygen atoms and the π-face of the naphthalene ring, while positive potential would be located around the hydroxyl and difluoromethyl hydrogens.

Conformational Analysis and Energy Minima

The flexibility of this compound arises from the rotation around several single bonds, primarily:

The Ar-CH₂OH bond (naphthalene to methanol).

The Ar-OCF₂H bond (naphthalene to the ether oxygen).

The O-CF₂H bond.

Conformational analysis using computational methods involves systematically rotating these bonds to map the potential energy surface and identify stable conformers (energy minima). beilstein-journals.org For the related naphthalen-1-ylmethanol, the core naphthalene structure is nearly planar, with the primary conformational freedom coming from the substituent. nih.govnih.gov The presence of the bulky and polar difluoromethoxy group at the 4-position likely influences the preferred orientation of the methanol group at the 1-position due to steric and electrostatic interactions. DFT calculations can predict the relative energies of different conformers, helping to determine the most populated shapes of the molecule at a given temperature. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR shielding analysis)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. mdpi.comunn.edu.ng

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be predicted by calculating the isotropic magnetic shielding constants for each nucleus and comparing them to a reference standard like tetramethylsilane (B1202638) (TMS). unn.edu.ng Such calculations can help assign experimental spectra, resolve ambiguities, and provide insight into the relationship between the molecule's conformation and its NMR signature.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) (GIAO/DFT) | Hypothetical Experimental Shift (ppm) | Assignment |

|---|---|---|---|

| -OH | ~2.5 | 2.45 | Hydroxyl proton |

| -CH₂- | ~4.8 | 4.82 | Methylene protons |

| -CHF₂ | ~6.7 (triplet) | 6.68 | Difluoromethyl proton |

| Ar-H | 7.2 - 8.1 | 7.25 - 8.15 | Aromatic protons |

Application of Computational Chemistry for Reactivity Prediction

Computational methods can predict the chemical reactivity of a molecule by analyzing its electronic properties.

Frontier Molecular Orbital (FMO) Analysis: As discussed in section 5.1, the HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Analysis: MEP maps highlight the electron-rich and electron-poor regions of a molecule. researchgate.net Electrophiles are attracted to areas of negative electrostatic potential (e.g., the oxygen atoms), while nucleophiles are attracted to areas of positive potential (e.g., the hydrogen of the hydroxyl group).

For this compound, these analyses would likely predict that the naphthalene ring is susceptible to electrophilic substitution, with the exact position guided by the directing effects of the existing substituents. The hydroxyl group's oxygen would be a primary site for nucleophilic attack or protonation.

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool for predicting the thermodynamics and kinetics of chemical reactions, providing detailed information about transition states and reaction intermediates. pku.edu.cn

In the context of this compound, DFT could be employed to study various potential reaction pathways, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or its esterification with a carboxylic acid. A hypothetical DFT study might investigate the reaction mechanism of this compound with a common oxidizing agent. The calculations would aim to identify the lowest energy pathway for the reaction by locating the transition states and intermediates along the reaction coordinate.

For instance, a proposed reaction pathway for the oxidation of this compound to the corresponding aldehyde could be investigated. The Gibbs free energy (ΔG) of each stationary point (reactants, transition state, intermediates, and products) would be calculated to map out the energy profile of the reaction.

Hypothetical Reaction Coordinate for the Oxidation of this compound

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| R | Reactants: this compound + Oxidant | 0.0 |

| TS1 | First Transition State | +15.2 |

| INT1 | Intermediate 1 | -5.8 |

| TS2 | Second Transition State | +12.5 |

| P | Products: (4-(Difluoromethoxy)naphthalen-1-al) + Reduced Oxidant | -25.7 |

These theoretical calculations would provide valuable insights into the reaction's feasibility and the stability of any intermediates.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. semanticscholar.org MD simulations are particularly useful for exploring the conformational flexibility of molecules, which can be crucial for their interactions with biological targets or for their crystal packing.

For this compound, MD simulations could be used to investigate the rotational freedom around the C-O bond of the difluoromethoxy group and the C-C bond of the methanol group. These simulations would reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. The results could be presented as a Ramachandran-like plot for specific dihedral angles, showing the energetically favorable and unfavorable regions.

Hypothetical Torsional Energy Profile for Key Dihedral Angles

| Dihedral Angle | Description | Energy Barrier (kcal/mol) | Most Stable Conformation (degrees) |

| O-C-C-H (methanol) | Rotation of the hydroxyl group | 2.5 | 60, 180, 300 |

| C-O-C-F (difluoromethoxy) | Rotation around the ether linkage | 4.1 | 180 |

| C(naphthyl)-C(methanol) | Rotation of the methanol group relative to the naphthalene ring | 3.2 | 90, 270 |

By understanding the conformational flexibility, researchers can gain insights into how the molecule might adapt its shape to fit into a binding site or how it might pack in a solid state.

Quantitative Structure–Activity Relationship (QSAR) Studies (Focus on physicochemical descriptors derived from structure)

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. scienceforecastoa.combrieflands.com These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties. slideshare.net

A QSAR study for a series of analogs of this compound would begin with the calculation of various physicochemical descriptors derived from their two-dimensional or three-dimensional structures. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Examples of Physicochemical Descriptors for QSAR Analysis

| Descriptor | Description | Hypothetical Value for this compound |

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | 3.2 |

| TPSA | Topological Polar Surface Area, related to hydrogen bonding potential. | 29.46 Ų |

| MW | Molecular Weight. | 238.21 g/mol |

| nRotB | Number of Rotatable Bonds, an indicator of molecular flexibility. | 3 |

| HBD | Number of Hydrogen Bond Donors. | 1 |

| HBA | Number of Hydrogen Bond Acceptors. | 3 |

Once these descriptors are calculated for a set of molecules with known activities, a mathematical model can be developed to predict the activity of new, untested compounds. This approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

Synthetic Utility and Applications of 4 Difluoromethoxy Naphthalen 1 Yl Methanol As a Chemical Building Block

Role as an Intermediate in Multi-Step Organic Synthesis

(4-(Difluoromethoxy)naphthalen-1-yl)methanol primarily serves as a crucial intermediate in multi-step synthetic sequences. Its role is to introduce the 4-(difluoromethoxy)naphthalen-1-yl motif into a larger target molecule. The primary alcohol is a versatile functional handle that can be readily converted into various other groups, allowing for its incorporation into diverse chemical architectures.

While specific, large-scale syntheses detailing its use are not widely published, its function can be inferred from standard synthetic transformations. Organic chemists utilize such intermediates to systematically build complexity. The synthesis of analogous structures, like (4-bromonaphthalen-1-yl)methanol, often involves the reduction of a corresponding carboxylic acid or aldehyde precursor chemicalbook.com. Similarly, this compound acts as a precursor itself, where the alcohol group is the site of subsequent reactions, such as nucleophilic substitution (after conversion to a better leaving group), oxidation, or esterification, to elongate a carbon chain or connect to another molecular fragment.

The naphthalene (B1677914) portion of the molecule provides a rigid, aromatic scaffold that is a common feature in materials and pharmacologically active compounds. nih.gov The difluoromethoxy group is a bioisostere for other functionalities and can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making this building block particularly attractive in medicinal chemistry.

Derivatization Strategies for Constructing Advanced Chemical Architectures

The synthetic utility of this compound is largely defined by the chemical transformations that its primary alcohol functional group can undergo. These derivatization reactions are foundational for building more complex and advanced chemical structures. Key strategies include oxidation, esterification, etherification, and conversion to leaving groups for substitution reactions.

| Derivatization Strategy | Typical Reagents | Resulting Functional Group | Purpose in Synthesis |

| Oxidation | PCC, DMP, Swern or Moffatt oxidation | Aldehyde (-CHO) | Precursor for C-C bond formation (e.g., Wittig, Grignard reactions) or reductive amination. |

| Oxidation | KMnO₄, Jones reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-COOH) | Enables amide bond formation, esterification, or serves as a directing group. |

| Esterification | Acyl chlorides, acid anhydrides, carboxylic acids (with catalyst, e.g., DCC, EDC) | Ester (-O-C(=O)R) | Introduces ester linkages, often used as protecting groups or for creating prodrugs and polymers. |

| Etherification | Alkyl halides, tosylates (with a base, e.g., NaH) (Williamson Synthesis) | Ether (-O-R) | Forms stable ether linkages, connecting the naphthalene moiety to other fragments. |

| Conversion to Halide | SOCl₂, PBr₃ | Alkyl Halide (-CH₂X) | Creates an electrophilic center for Sₙ2 reactions with various nucleophiles. |

| Conversion to Sulfonate Ester | TsCl, MsCl (with pyridine) | Tosylate/Mesylate (-OSO₂R) | Forms an excellent leaving group for nucleophilic substitution reactions. |

These derivatization pathways allow chemists to strategically incorporate the (4-(difluoromethoxy)naphthalen-1-yl)methyl unit into a wide array of target molecules for various applications.

Development of Novel Synthetic Reagents and Catalysts

Currently, there is no documented evidence in scientific literature of this compound or its direct derivatives being used for the development of novel synthetic reagents or catalysts. Its primary role remains that of a structural building block rather than a reactive agent or catalytic species.

Applications in Material Science Precursor Chemistry (e.g., fluorinated materials)

While specific applications are not yet widely commercialized, the molecular structure of this compound makes it a highly promising precursor for advanced materials, particularly fluorinated polymers and organic electronic materials. Naphthalene-based compounds are known to be valuable building blocks for materials with interesting optical and electronic properties due to their rigid and planar aromatic system. nih.gov

The introduction of the difluoromethoxy group can impart desirable properties to materials, such as:

Thermal Stability: Fluorinated compounds often exhibit high thermal stability.

Hydrophobicity: The -OCHF₂ group increases the hydrophobicity of the material.

Modified Electronic Properties: The electronegative fluorine atoms can modulate the electronic characteristics of the naphthalene system, which is relevant for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The primary alcohol function allows it to be used as a monomer in polymerization reactions. For example, it could undergo polycondensation with dicarboxylic acids to form fluorinated polyesters or be used to synthesize polyethers. Such polymers could find applications as specialized coatings, high-performance plastics, or dielectric materials. The derivatization of alcohol-containing monomers is a known strategy for producing functional polymers. nih.gov

Chemical Tagging and Labeling in Research

The unique spectral properties of fluorine and the ability to incorporate isotopes make fluorinated compounds like this compound valuable for chemical labeling and imaging.

The incorporation of this specific compound into molecular probes for mechanistic studies has not been reported in the available literature. However, its structural features suggest potential utility in this area, where the fluorinated naphthalene moiety could serve as a reporter group in spectroscopic studies.

Isotopic labeling is crucial for drug development and in vivo imaging techniques like Positron Emission Tomography (PET). The structure of this compound is amenable to both Carbon-13 and Fluorine-18 labeling.

Carbon-13 (¹³C) Labeling: A feasible strategy for introducing a stable ¹³C isotope involves synthesizing the naphthalene core itself from a labeled precursor. A recently developed method allows for the synthesis of ¹³C-labeled naphthalenes through a nitrogen-to-carbon transmutation of isoquinolines. nih.gov This reaction uses a commercially available ¹³C source, [¹³CH₃]PPh₃I, to directly replace the nitrogen atom in an isoquinoline ring with a labeled carbon, forming the naphthalene scaffold. nih.gov This labeled core could then be chemically modified through subsequent steps to yield ¹³C-labeled this compound, which could be used in mechanistic studies or as an internal standard.

Fluorine-18 (¹⁸F) Labeling: For PET imaging, the incorporation of the positron-emitting isotope ¹⁸F (half-life ≈ 110 minutes) is essential. nih.gov The difluoromethyl group (-CHF₂) of the target molecule is a prime candidate for late-stage radiofluorination. A general and effective method has been developed for the ¹⁸F-labeling of both -CF₃ and -CF₂H groups. nih.govresearchgate.net The strategy involves a two-step process:

Defluorination: A frustrated Lewis pair is used to selectively activate one of the C-F bonds in the difluoromethyl group, removing a stable ¹⁹F atom and forming a stable precursor salt.

Radiofluorination: The precursor salt is then treated with a source of [¹⁸F]fluoride to introduce the radioisotope, yielding the [¹⁸F]-labeled difluoromethyl group. nih.govresearchgate.net

This approach is highly valuable because it can be performed at a late stage of synthesis and uses the final, non-radioactive compound as the direct precursor for labeling. nih.gov This makes it an attractive method for producing PET radiotracers for preclinical and clinical research.

| Isotope | Labeling Strategy | Precursor / Reagent | Application |

| Carbon-13 | N-to-C Transmutation of Isoquinoline Core | Isoquinoline precursor + [¹³CH₃]PPh₃I | NMR studies, metabolic tracing, quantitative mass spectrometry. nih.gov |

| Fluorine-18 | Two-Step Defluorination/Radiofluorination | This compound + Frustrated Lewis Pair, then [¹⁸F]Fluoride | Positron Emission Tomography (PET) imaging. nih.govresearchgate.net |

Future Research Directions and Challenges in the Chemistry of 4 Difluoromethoxy Naphthalen 1 Yl Methanol

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing (4-(Difluoromethoxy)naphthalen-1-yl)methanol and its derivatives will likely focus on improving efficiency and sustainability. Current synthetic approaches often rely on traditional methods that may involve harsh conditions or generate significant waste. The development of greener alternatives is a paramount challenge.

Key areas for future investigation include:

Catalytic C-H Difluoromethoxylation: A primary challenge is the direct and selective introduction of the difluoromethoxy group onto a pre-functionalized naphthalene (B1677914) core. Recent advancements in photoredox catalysis have shown promise for the direct C-H difluoromethoxylation of arenes and heteroarenes. rsc.orgnih.govresearchgate.netnih.gov Future research could focus on adapting these methods for the late-stage functionalization of naphthalen-1-ylmethanol or a suitable precursor. This would represent a significant step towards atom economy and reduced synthetic steps.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process, particularly for larger-scale production.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. nih.gov Future research could explore the potential of engineered enzymes for the stereoselective synthesis of functionalized naphthalenes. For instance, biocatalytic routes could be developed for the asymmetric reduction of a corresponding naphthaldehyde to the target methanol (B129727), or for the enzymatic functionalization of the naphthalene ring itself. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

| Catalytic C-H Difluoromethoxylation | Atom economy, reduced step count, late-stage functionalization | Regioselectivity control, catalyst cost and stability |

| Flow Chemistry | Improved safety, scalability, precise reaction control | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Enzyme discovery and engineering, substrate scope limitations |

Exploration of Novel Reaction Pathways and Selectivity Control

The interplay of the difluoromethoxy and hydroxymethyl groups on the naphthalene ring presents a rich landscape for exploring novel reaction pathways and achieving precise selectivity. The electron-withdrawing nature of the difluoromethoxy group and the potential for the hydroxymethyl group to act as a directing group are key factors to be investigated. wikipedia.orgyoutube.comorganicchemistrytutor.comlibretexts.orgpitt.edu

Future research in this area should address:

Regioselective C-H Functionalization: The naphthalene core of this compound offers multiple sites for C-H functionalization. A significant challenge lies in developing catalytic systems that can selectively target specific positions on the ring, guided by the existing substituents. nih.govresearchgate.net Understanding the directing group ability of the hydroxymethyl and the electronic influence of the difluoromethoxy group will be crucial. youtube.com

Dearomatization Reactions: Transforming the flat, aromatic naphthalene core into a three-dimensional structure through dearomatization is a powerful strategy for accessing novel chemical space. rsc.orgnih.gov Investigating the reactivity of this compound in dearomative functionalization reactions could lead to the synthesis of complex polycyclic scaffolds.

Multicomponent Reactions: The development of one-pot, multicomponent reactions involving this compound would be a highly efficient approach for building molecular complexity. rsc.org Such strategies could involve the simultaneous formation of multiple bonds and the introduction of diverse functional groups.

Advanced Computational Modeling for Precise Reactivity and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity and selectivity. ssrn.comsamipubco.comekb.eg Applying these methods to this compound can provide valuable insights to guide experimental work.

Future computational studies should focus on:

Predicting Reaction Pathways: DFT calculations can be used to model potential reaction pathways for the functionalization of this compound. montclair.edu By calculating the activation energies of different pathways, researchers can predict the most likely products and design experiments to favor a desired outcome.

Understanding Substituent Effects: Computational analysis can elucidate the electronic and steric effects of the difluoromethoxy and hydroxymethyl groups on the reactivity of the naphthalene ring. This understanding is critical for predicting regioselectivity in electrophilic aromatic substitution and other functionalization reactions.

In Silico Catalyst Design: Computational modeling can aid in the design of new catalysts for the selective functionalization of this compound. By simulating the interaction of different catalysts with the substrate, researchers can identify promising candidates for experimental investigation.

Table 2: Potential Computational Studies on this compound

| Computational Method | Research Goal | Expected Outcome |

| DFT Reaction Pathway Analysis | Predict the regioselectivity of C-H functionalization | Identification of the most favorable reaction sites and conditions |

| Natural Bond Orbital (NBO) Analysis | Quantify the electronic effects of substituents | Deeper understanding of the directing effects of the OCHF2 and CH2OH groups |

| Molecular Dynamics (MD) Simulations | Model catalyst-substrate interactions | Design of more efficient and selective catalysts |

Integration into Complex Synthetic Targets for Methodological Advancements

A key driver for developing new synthetic methodologies is their application in the construction of complex and valuable molecules. This compound represents a versatile building block with the potential for incorporation into a variety of complex synthetic targets. lifechemicals.comrsc.org

Future research should explore the use of this compound in the synthesis of:

Bioactive Molecules: The naphthalene scaffold is present in numerous natural products and pharmaceuticals. researchgate.netresearchgate.net The introduction of a difluoromethoxy group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This compound could serve as a key intermediate in the synthesis of novel drug candidates.

Functional Materials: Naphthalene derivatives are also utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The unique electronic properties of the difluoromethoxy group could be harnessed to create new materials with enhanced performance characteristics.

Molecular Probes: The strategic placement of the difluoromethoxy group on the naphthalene core could lead to the development of novel fluorescent probes for various applications in chemical biology and materials science.

The successful integration of this compound into the synthesis of such complex targets would not only provide access to new and potentially valuable molecules but also serve as a testament to the utility of the synthetic methods developed for its preparation and functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.